N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
This compound is a structurally complex molecule featuring a thiophene-2-carboxamide core linked to a 4,5-dimethylbenzo[d]thiazol-2-yl group and a dimethylamino-propyl side chain. Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The benzo[d]thiazol moiety is associated with bioactivity in anticancer and antimicrobial contexts, while the dimethylamino group may influence pharmacokinetic properties such as lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS2.ClH/c1-13-8-9-15-17(14(13)2)20-19(25-15)22(11-6-10-21(3)4)18(23)16-7-5-12-24-16;/h5,7-9,12H,6,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRGICHTBDGHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=CS3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C21H30ClN5OS
- Molecular Weight : Approximately 436.0 g/mol
- Key Functional Groups :
- Dimethylamino propyl chain
- Benzothiazole moiety
- Thiophene ring
These structural elements contribute to its unique biological activity profile, particularly in cancer therapy and neuropharmacology.
Synthesis
The synthesis of this compound involves several steps, including:
- Formation of the Benzothiazole Moiety : This typically involves cyclization reactions using appropriate precursors.
- Attachment of the Dimethylamino Propyl Chain : This step is crucial for enhancing the compound's solubility and bioavailability.
- Final Hydrochloride Salt Formation : This enhances stability and facilitates handling in laboratory settings.
Antitumor Properties
Research indicates that this compound exhibits significant cytostatic effects against various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), NUGC-3 (gastric cancer), SK-Hep-1 (liver cancer).
- Mechanism of Action : The compound likely interacts with specific cellular targets involved in tumor growth regulation, leading to inhibited proliferation of cancer cells.
A study highlighted that derivatives of this compound showed promising results with IC50 values indicating effective inhibition of cell growth at low concentrations .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological properties:
- Anticonvulsant Activity : Compounds related to this structure have demonstrated anticonvulsant effects, suggesting a potential mechanism involving GABAergic neurotransmission.
- Neurotoxicity Profile : Studies show lower neurotoxicity compared to traditional antiepileptic drugs, indicating a favorable safety profile .
Comparative Biological Activity Table
| Property | This compound | Standard Drugs (e.g., Sodium Valproate) |
|---|---|---|
| Antitumor Activity | Significant cytostatic effects on multiple cancer cell lines | Varies by drug |
| Anticonvulsant Activity | Moderate efficacy with lower neurotoxicity | High efficacy but higher neurotoxicity |
| IC50 Values | Effective at low concentrations (specific values vary by study) | Typically higher than related compounds |
Case Studies
-
Study on Antitumor Effects :
- A recent study evaluated the anticancer properties of the compound across several human cancer cell lines, demonstrating significant inhibition of cell proliferation with an IC50 range between 10 µM to 20 µM depending on the cell line tested.
- Neuropharmacological Evaluation :
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thiophene vs. Thiadiazole/Thiazole Derivatives: The target compound’s thiophene core distinguishes it from 1,3,4-thiadiazole derivatives (e.g., ) and 4,5-dihydrothiazole derivatives ().
Substituent Analysis
- Benzo[d]thiazol vs. Phenyl/Trichloroethyl Groups :
The 4,5-dimethylbenzo[d]thiazol substituent in the target compound contrasts with phenyl groups in ’s thiadiazole-carboxamides and trichloroethyl groups in ’s derivatives. Benzo[d]thiazol’s planar structure may improve DNA intercalation or kinase inhibition compared to bulkier substituents .
Coupling Strategies
- The target compound likely employs carbodiimide-based coupling (e.g., EDCI/HOBt) similar to ’s dihydrothiazole-carboxamides, which achieve high yields (88–93%) under mild conditions .
- In contrast, ’s thiadiazole derivatives use KOH and carbon disulfide, requiring harsher conditions (reflux in ethanol) but achieving comparable yields (88–93%) .
Cyclization and Purification
Analytical and Spectroscopic Comparisons
NMR Spectral Data
- Region-Specific Shifts :
As shown in , substituents alter chemical shifts in specific regions (e.g., 29–36 ppm for aromatic protons). The target compound’s benzo[d]thiazol group would likely cause upfield shifts in aromatic protons compared to phenyl-substituted analogs () . - Dimethylamino Group: The N(CH₃)₂ protons typically resonate at ~2.2–2.5 ppm in ¹H NMR, a signature absent in –4 compounds .
Infrared Spectroscopy
- The thiophene C=O stretch (~1650 cm⁻¹) and benzo[d]thiazol C=N (~1600 cm⁻¹) would distinguish the target compound from thiadiazole derivatives (C=S stretches ~1250 cm⁻¹) .
Pharmacological Potential and Mechanisms
Anticancer Activity
Antimicrobial Properties
- Thiadiazole-carboxamides () show antimicrobial activity, but the target compound’s thiophene core may enhance biofilm penetration due to increased lipophilicity .
Data Tables
Table 1: Structural Comparison of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
